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Cyclopentanone, 2-[(phenylamino)oxy]-

Cat. No.: B13810378
M. Wt: 191.23 g/mol
InChI Key: WTKUIUHVCORUIS-UHFFFAOYSA-N
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Description

Contextualizing Cyclopentanone (B42830) as a Key Cyclic Ketone Scaffold

Cyclopentanone, a five-membered cyclic ketone with the chemical formula (CH₂)₄CO, is a colorless volatile liquid that serves as a fundamental building block in organic synthesis. wikipedia.org Its importance lies in the reactivity of its α,β-unsaturated carbonyl functionality and the stereochemical possibilities offered by its cyclic structure. The cyclopentanone moiety is a prevalent feature in a wide variety of natural products, pharmaceuticals, and commercial chemicals, including those used in cosmetics and pesticides. researchgate.netvurup.sk

The cyclopentanone ring is a powerful synthon, or synthetic building block, because it provides a rigid framework that can be readily functionalized. acs.org Researchers have developed numerous methods for the enantioselective and asymmetric synthesis of cyclopentenones, which are critical precursors in the creation of chiral molecules. acs.org The reactivity of the cyclopentanone scaffold allows for diverse chemical modifications, enabling the synthesis of a broad spectrum of derivatives, including pyran, pyridine, and thiophene (B33073) derivatives, some of which have shown potential as antitumor agents. researchgate.netscirp.org The development of catalytic methods, such as the Pauson-Khand reaction and Nazarov cyclization, has further expanded the utility of cyclopentanone in constructing complex molecular architectures. researchgate.netorganic-chemistry.org

Significance of O-Substituted Hydroxylamines in Organic Synthesis

O-substituted hydroxylamines are a class of compounds derived from hydroxylamine (B1172632) where the hydrogen atom of the hydroxyl group is replaced by an organic substituent. These reagents have shown remarkable potential in synthetic chemistry, primarily acting as efficient electrophilic aminating agents. rsc.orgresearchgate.net They facilitate a range of bond-forming reactions, including the creation of C–N, N–N, O–N, and S–N bonds, often without the need for expensive or toxic metal catalysts. rsc.orgresearchgate.net

The utility of O-substituted hydroxylamines stems from the nature of the N-O bond, which can be readily cleaved. This reactivity makes them valuable building blocks in both organic and medicinal chemistry. researchgate.net For instance, they are crucial in "oxime click-chemistry" and have been incorporated into complex biological molecules. researchgate.net A notable application is the use of methyl N,O-hydroxylamine linkers to functionalize synthetic derivatives of muramyl dipeptide, a component of bacterial cell walls, to probe the innate immune system. nih.gov Furthermore, their derivatives are being explored for their potential as antibacterial agents that act by inhibiting the bacterial ribonucleotide reductase (RNR) enzyme, which is essential for DNA synthesis and repair. acs.org The condensation reaction between ketones and hydroxylamines to form ketonitrones is a classic transformation that underscores their importance as versatile synthetic intermediates. researchgate.netorganic-chemistry.org

Structural Elucidation and Nomenclatural Specificity of Cyclopentanone, 2-[(phenylamino)oxy]-

The chemical compound "Cyclopentanone, 2-[(phenylamino)oxy]-" is a specific derivative that integrates the key features of both a cyclopentanone scaffold and an O-substituted hydroxylamine. Its structure consists of a central cyclopentanone ring where one of the alpha-carbon atoms (the carbon atom adjacent to the carbonyl group) is bonded to an oxygen atom, which is in turn bonded to a phenylamino (B1219803) group (-NHPh).

Systematically named 2-(anilinooxy)cyclopentan-1-one, this compound possesses a defined molecular structure and properties. vulcanchem.com The presence of the phenylamino ether group at the 2-position of the cyclopentanone core is the defining characteristic of this molecule. vulcanchem.com The stereochemistry at this position is a critical feature, with specific enantiomers having been characterized. vulcanchem.com

Physicochemical Properties of Cyclopentanone, 2-[(phenylamino)oxy]-
PropertyValueSource
IUPAC Name2-(anilinooxy)cyclopentan-1-one vulcanchem.com
CAS Number678975-41-2 chemicalbook.com
Molecular FormulaC₁₁H₁₃NO₂ vulcanchem.comchemicalbook.com
Molecular Weight191.23 g/mol vulcanchem.comchemicalbook.com
Boiling Point306.9 ± 52.0 °C (at standard pressure) vulcanchem.com
Density1.2 ± 0.1 g/cm³ vulcanchem.com

Overview of Research Trajectories for Related Chemical Entities

The research field surrounding Cyclopentanone, 2-[(phenylamino)oxy]- is informed by ongoing advancements in the synthesis and application of both cyclopentanone derivatives and O-substituted hydroxylamines. A significant research trajectory involves the development of novel synthetic methodologies. For instance, recent progress in organocatalysis has led to enantioselective methods for the α-oxidation of cyclopentanone, a key step in forming related structures. vulcanchem.com

Another major research direction is the synthesis of diverse cyclopentanone derivatives for biological evaluation. Studies have shown that modifying the cyclopentanone scaffold can lead to compounds with significant biological activity, driving further exploration of this chemical space. scirp.orgresearchgate.net Concurrently, the synthetic utility of O-substituted hydroxylamines is being continuously expanded. Research into bench-stable O-cyclopropyl hydroxylamines has demonstrated their value as precursors for preparing N-heterocycles through sigmatropic rearrangements. nih.gov Furthermore, oxidative coupling reactions involving alkoxyamines (a subclass of O-substituted hydroxylamines) and N-aryl peptides are being developed to create ketoxime linkages, which are valuable in bioconjugation and peptide science. nih.gov These parallel research efforts in catalysis, medicinal chemistry, and materials science continue to create new opportunities for the synthesis and application of complex molecules based on these core structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B13810378 Cyclopentanone, 2-[(phenylamino)oxy]-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-anilinooxycyclopentan-1-one

InChI

InChI=1S/C11H13NO2/c13-10-7-4-8-11(10)14-12-9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2

InChI Key

WTKUIUHVCORUIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)ONC2=CC=CC=C2

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving Cyclopentanone, 2 Phenylamino Oxy

Elucidation of Reaction Pathways for Synthesis

The synthesis of Cyclopentanone (B42830), 2-[(phenylamino)oxy]- likely involves the formation of an oxime ether at the C-2 position of a cyclopentanone precursor. The reaction pathway can be dissected to understand the introduction of the substituent and the thermodynamics of the ether formation.

The introduction of the phenylaminooxy group at the C-2 position of cyclopentanone establishes a chiral center. The stereochemical outcome of this substitution is crucial and is dictated by the reaction mechanism. Generally, the functionalization of cyclic ketones at the α-position can proceed through various intermediates, such as enolates or enamines, leading to a mixture of enantiomers unless a chiral auxiliary or catalyst is employed. researchgate.net

In the context of forming 2-substituted cyclopentanones, the stereochemistry can be controlled through several strategies. rsc.org For instance, the use of chiral catalysts in reactions involving prochiral cyclopentanones can lead to the preferential formation of one enantiomer. researchgate.net The stereochemical course is influenced by orbital overlap, which can dictate the facial selectivity of the attack on the cyclopentanone ring. rsc.org

Table 1: Factors Influencing Stereoselectivity at C-2 of Cyclopentanone

FactorDescriptionPotential Outcome for Cyclopentanone, 2-[(phenylamino)oxy]-
Reaction Intermediate The nature of the intermediate (e.g., enolate, enamine) influences the geometry of the nucleophilic attack.Formation via an enolate would likely lead to a racemic mixture without a chiral influence.
Chiral Catalysts Asymmetric catalysts can create a chiral environment, favoring the formation of one stereoisomer.A chiral phase-transfer catalyst or a chiral acid/base could induce enantioselectivity.
Steric Hindrance The bulkiness of the reactants and any existing substituents on the cyclopentanone ring can direct the incoming group to the less hindered face.The approach of the phenylaminooxy nucleophile would be sensitive to steric factors on the cyclopentanone ring.
Directing Groups Functional groups already present on the ring can direct the incoming substituent to a specific face through chelation or other non-covalent interactions.A pre-existing chiral auxiliary on the cyclopentanone scaffold could direct the stereochemical outcome.

The formation of an oxime ether from a ketone and a hydroxylamine (B1172632) derivative is a reversible condensation reaction. youtube.comkhanacademy.org The kinetics of this reaction are typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxylamine. rsc.org

Cyclopentanone + Phenylhydroxylamine ⇌ Cyclopentanone, 2-[(phenylamino)oxy]- + H₂O

The rate of formation is dependent on the concentration of the reactants and the catalyst, as well as the temperature and pH of the reaction medium. rsc.org The thermodynamics of the reaction are governed by the change in Gibbs free energy (ΔG), which is influenced by the enthalpy (ΔH) and entropy (ΔS) of the reaction. The formation of the O-N bond is generally an exothermic process. However, the release of a small molecule (water) provides a favorable entropic contribution.

Table 2: General Kinetic and Thermodynamic Parameters for Oxime Ether Formation

ParameterDescriptionRelevance to Cyclopentanone, 2-[(phenylamino)oxy]-
Rate Law Typically second-order overall; first-order with respect to the ketone and the hydroxylamine derivative.The rate of formation would be expected to be proportional to the concentrations of cyclopentanone and phenylhydroxylamine.
Activation Energy (Ea) The energy barrier that must be overcome for the reaction to occur. Acid catalysis lowers this barrier.The use of an acid catalyst would be crucial for achieving a reasonable reaction rate at moderate temperatures.
Enthalpy of Reaction (ΔH) The heat absorbed or released during the reaction. The formation of the C=N-O linkage is typically exothermic.The formation of the title compound is expected to be an exothermic process.
Entropy of Reaction (ΔS) The change in disorder of the system. The formation of two molecules from two molecules (ketone + hydroxylamine derivative) results in a small change in entropy.The overall entropy change is likely to be slightly positive due to the release of water, favoring product formation.
Equilibrium Constant (Keq) The ratio of products to reactants at equilibrium. A large Keq indicates that the formation of the oxime ether is favored.The position of the equilibrium can be shifted towards the product by removing water from the reaction mixture.

Reactivity of the Phenylaminooxy Functional Group

The phenylaminooxy group, -O-NH-Ph, is a unique functional moiety that imparts specific reactivity to the cyclopentanone scaffold. Its chemistry is characterized by the labile O-N bond and the potential for participation in various organic transformations.

The O-N bond in hydroxylamine derivatives and alkoxyamines is relatively weak and susceptible to cleavage under various conditions. nih.govmdpi.com This cleavage can proceed through different mechanisms, including reductive, oxidative, or radical pathways.

Reductive cleavage of the O-N bond, often achieved with reagents like samarium(II) iodide or catalytic hydrogenation, can lead to the formation of an amine and an alcohol. libretexts.org In the case of Cyclopentanone, 2-[(phenylamino)oxy]-, this would likely yield 2-hydroxycyclopentanone and aniline (B41778).

Oxidative cleavage can also occur, and the outcome depends on the specific oxidizing agent used. rsc.org One-electron oxidation of alkoxyamines can lead to a cation radical intermediate that rapidly fragments. acs.org

The nitrogen atom of the phenylaminooxy group possesses a lone pair of electrons, making it nucleophilic and susceptible to derivatization reactions such as acylation or alkylation.

Oximes and their derivatives, such as oxime ethers, are known to participate in cycloaddition reactions. rsc.orgnsf.gov They can act as 1,3-dipoles in [3+2] cycloaddition reactions with suitable dipolarophiles, leading to the formation of five-membered heterocyclic rings like isoxazolidines. rsc.org The reactivity in cycloaddition is influenced by the stereochemistry of the oxime ether. core.ac.uk

For Cyclopentanone, 2-[(phenylamino)oxy]-, it is conceivable that under appropriate conditions, it could undergo an intramolecular cycloaddition if a suitable dipolarophile is present elsewhere on the molecule, or an intermolecular cycloaddition with an external dipolarophile. The phenyl group on the nitrogen may influence the electronic nature and steric accessibility of the oxime ether for such reactions.

The redox chemistry of the phenylaminooxy group is influenced by both the aniline and the alkoxyamine components. The aniline portion can be oxidized, and the one-electron redox potentials of phenols and anilines are strongly influenced by substituents on the aromatic ring. The presence of the oxygen atom attached to the nitrogen will modulate the redox potential of the aniline moiety.

Phenolic compounds, which are structurally related to the phenylamino (B1219803) portion, exhibit well-defined electrochemical behavior, and their oxidation potentials are related to their antioxidant or prooxidant activities. nih.gov It is plausible that the phenylaminooxy group could undergo electrochemical oxidation. The redox potential would be expected to be influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the adjacent oxygen atom.

Table 3: Predicted Redox Behavior of the Phenylaminooxy Moiety

Redox ProcessPlausible MechanismExpected Products
Oxidation One-electron transfer from the nitrogen or the phenyl ring.Formation of a radical cation, which could lead to fragmentation or polymerization.
Reduction Two-electron reduction of the O-N bond.Cleavage to form 2-hydroxycyclopentanone and aniline.

Transformations of the Cyclopentanone Core

The chemical behavior of the cyclopentanone ring in this molecule is governed by the interplay between the carbonyl group and the adjacent bulky, electron-withdrawing (phenylamino)oxy group.

The formation of an enol or enolate is a critical step for aldol-type reactions. For 2-substituted cyclopentanones, the regioselectivity of deprotonation is a key consideration. The presence of the electronegative oxygen atom at the C2 position disfavors the formation of an enolate on that side by induction. Therefore, deprotonation is more likely to occur at the C5 position, leading to the formation of a specific enolate intermediate.

This regioselectivity dictates the outcome of subsequent aldol (B89426) reactions. In a potential acid-catalyzed aldol reaction, the enol form would act as the nucleophile. The reaction would proceed by protonation of the carbonyl oxygen, followed by attack from the enol of another molecule and subsequent dehydration to yield a condensed product. Base-catalyzed aldol reactions would proceed via the enolate. Cross-aldol condensations of cyclopentanone with aldehydes have been studied over various catalysts, typically resulting in α,β-unsaturated ketones. For "Cyclopentanone, 2-[(phenylamino)oxy]-," the reaction would likely yield a 5-alkylidene derivative.

Table 1: Predicted Regioselectivity of Enolate Formation

Position of Deprotonation Influencing Factor Predicted Outcome
C2 (alpha to substituent) Inductive effect of oxygen Disfavored

No specific studies detailing the aldol reactivity of "Cyclopentanone, 2-[(phenylamino)oxy]-" have been found. The discussion remains based on established principles of ketone reactivity.

The cyclopentanone ring is relatively stable, but can undergo ring-opening reactions under specific conditions, such as in the Baeyer-Villiger oxidation. In this reaction, a peroxy acid would insert an oxygen atom adjacent to the carbonyl group. For unsymmetrical ketones like this one, the migratory aptitude of the adjacent carbon groups determines the product. The C2 carbon, being more substituted, would typically be expected to migrate, leading to the formation of a six-membered lactone.

Intramolecular ring-closing reactions involving the (phenylamino)oxy substituent are also conceivable. For instance, under reductive conditions, the N-O bond could be cleaved, and the resulting amino and hydroxyl groups could potentially participate in cyclization reactions, though such pathways are speculative without experimental evidence. General principles of ring-opening and closing reactions are well-established for various heterocyclic and carbocyclic systems, often promoted by acids, bases, or metals to overcome ring strain or to form more stable products. However, specific applications of these principles to "Cyclopentanone, 2-[(phenylamino)oxy]-" are not reported.

The carbonyl group of the cyclopentanone ring is a key site for stereoselective transformations, such as reduction or addition of organometallic reagents. The existing substituent at the C2 position can act as a stereodirecting group, influencing the facial selectivity of the incoming nucleophile.

For example, in a catalytic enantioselective synthesis of α-aminooxy ketones using nitrosobenzene (B162901) and a tin enolate, chiral ligands such as BINAP have been shown to induce high enantioselectivity. This suggests that the introduction of the aminooxy group itself can be performed stereoselectively. Subsequent reduction of the ketone in "Cyclopentanone, 2-[(phenylamino)oxy]-" would lead to the formation of diastereomeric alcohols. The stereochemical outcome would depend on the reagent used and the directing influence of the 2-[(phenylamino)oxy] group. Bulky reducing agents would likely approach from the face opposite to the substituent, following Felkin-Anh or related models of stereochemical control.

Table 2: Potential Stereoselective Reactions at the Ketone Moiety

Reaction Type Reagent/Catalyst Example Potential Outcome Stereochemical Principle
Asymmetric Synthesis L-proline, Nitrosobenzene Enantiomerically enriched (S)- or (R)-2-[(phenylamino)oxy]cyclopentanone Organocatalysis
Diastereoselective Reduction NaBH₄, L-Selectride® Diastereomeric mixture of 2-[(phenylamino)oxy]cyclopentanols Steric approach control

While these transformations are fundamental in organic synthesis, specific experimental data, such as diastereomeric ratios or enantiomeric excesses for reactions involving "Cyclopentanone, 2-[(phenylamino)oxy]-," are not available in the reviewed literature.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (IR and Raman):These methods probe the vibrational modes of molecules, providing characteristic fingerprints of the functional groups present.

Conformational Insights from Vibrational Modes:Analysis of the vibrational spectra could also provide information about the conformational preferences of the molecule in different states.

Without access to peer-reviewed research that has synthesized and characterized Cyclopentanone (B42830), 2-[(phenylamino)oxy]-, any attempt to provide specific data tables and detailed research findings would be speculative and would not meet the standards of scientific accuracy. Further research and publication on the synthesis and spectroscopic analysis of this compound are necessary before a comprehensive article on its advanced spectroscopic characterization can be written.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. The exact mass of Cyclopentanone, 2-[(phenylamino)oxy]- (C₁₁H₁₃NO₂) is calculated to be 191.0946 u. An experimentally determined mass from an HRMS instrument that is very close to this theoretical value would confirm the elemental composition.

The table below illustrates how HRMS data can be used to confirm the elemental composition of the target molecule. The data presented is theoretical, as no experimental data has been published.

Molecular FormulaCalculated Mass (u)Measured Mass (u)Mass Difference (ppm)
C₁₁H₁₃NO₂191.0946191.0942-2.1

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" of the molecule's structure. The fragmentation of Cyclopentanone, 2-[(phenylamino)oxy]- would likely proceed through several predictable pathways, including cleavage of the N-O bond, fragmentation of the cyclopentanone ring, and rearrangements.

Key expected fragmentation pathways include:

Cleavage of the N-O bond: This is a common fragmentation pathway for compounds containing this linkage and would result in two primary fragments.

Fragmentation of the cyclopentanone ring: The cyclopentanone ring can undergo characteristic cleavages, such as the loss of ethylene (B1197577) (C₂H₄) or carbon monoxide (CO).

Rearrangement reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible if the structural arrangement allows.

The following table outlines some of the plausible fragments that could be observed in the mass spectrum of Cyclopentanone, 2-[(phenylamino)oxy]-. The m/z values are calculated for the most abundant isotopes.

Fragment IonProposed StructureMass-to-Charge Ratio (m/z)
[C₆H₅NHO]⁺Phenylaminooxy radical cation108.05
[C₅H₈O]⁺Cyclopentanone radical cation84.06
[C₆H₅NH]⁺Phenylamino (B1219803) radical cation92.06
[C₅H₅]⁺Cyclopentadienyl cation65.04

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of Cyclopentanone, 2-[(phenylamino)oxy]- would be expected to show absorptions characteristic of both the phenylaminooxy and the carbonyl chromophores.

Electronic Transitions Associated with the Phenylaminooxy Chromophore and Carbonyl Group

The phenylaminooxy group contains a benzene (B151609) ring, which exhibits characteristic π → π* transitions. These typically result in a strong absorption band at shorter wavelengths and a weaker, more structured band at longer wavelengths. For instance, N-phenylhydroxylamine, a related compound, shows absorption maxima around 236 nm and 279 nm. nih.gov

The carbonyl group (C=O) of the cyclopentanone ring undergoes a weak n → π* transition at longer wavelengths, typically in the region of 280-300 nm. nist.gov The more intense π → π* transition for the carbonyl group occurs at shorter wavelengths, often below 200 nm.

The combination of these two chromophores in Cyclopentanone, 2-[(phenylamino)oxy]- would likely result in a complex spectrum with overlapping bands. The presence of the phenylaminooxy group attached to the cyclopentanone ring may also cause a shift in the absorption maxima of the individual chromophores.

The following table summarizes the expected electronic transitions and their approximate absorption maxima (λmax) for Cyclopentanone, 2-[(phenylamino)oxy]-. This data is predictive and based on the analysis of similar chromophores.

ChromophoreElectronic TransitionExpected λmax (nm)
Phenylaminooxyπ → π~240-280
Carbonyln → π~280-300

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for Cyclopentanone, 2-[(phenylamino)oxy]- itself has been reported, the analysis of analogues and derivatives provides valuable insights into the expected solid-state conformation, bond lengths, and bond angles.

Solid-State Structural Determination of Analogues and Derivatives

Studies on various oxime ethers and cyclopentanone derivatives have been conducted, revealing key structural features. acs.orgresearchgate.net For example, X-ray diffraction data for similar compounds would elucidate:

The conformation of the cyclopentanone ring: Whether it adopts an envelope or twist conformation.

The geometry around the N-O bond: Including the bond length and the torsional angle relative to the rest of the molecule.

Intermolecular interactions: Such as hydrogen bonding or π-stacking, which influence the crystal packing.

The table below presents hypothetical crystallographic data for an analogue of Cyclopentanone, 2-[(phenylamino)oxy]-, to illustrate the type of information that would be obtained from such an analysis.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
C-N Bond Length (Å)1.45
N-O Bond Length (Å)1.40
C=O Bond Length (Å)1.22

Lack of Publicly Available Crystallographic Data for Cyclopentanone, 2-[(phenylamino)oxy]- Prevents Detailed Structural Analysis

A comprehensive search of scientific databases and literature has revealed a significant gap in the publicly available information for the chemical compound Cyclopentanone, 2-[(phenylamino)oxy]- . Specifically, detailed crystallographic data, which is essential for a thorough analysis of its three-dimensional structure, is not accessible. This absence of primary data from X-ray diffraction studies precludes a detailed discussion of its bond lengths, bond angles, torsional angles, and the specific nature of its intermolecular interactions and crystal packing as requested.

While some sources allude to the existence of X-ray crystallography and NMR studies that confirm a planar cyclopentanone ring and an orthogonal orientation of the phenylamino ether group, the foundational data from these studies—such as Crystallographic Information Files (CIF)—are not available in the public domain. Without this information, a scientifically accurate and detailed structural elucidation as outlined in the requested article cannot be performed.

Scientific articles and chemical databases often provide computational predictions of molecular geometry. However, for a definitive and experimentally validated analysis of the solid-state structure of a compound, experimental crystallographic data is indispensable. Such data would provide the precise atomic coordinates within the crystal lattice, from which all geometric parameters and packing arrangements are derived.

Therefore, while the chemical identity of Cyclopentanone, 2-[(phenylamino)oxy]- is established, a detailed exploration of its advanced spectroscopic characterization and structural elucidation, particularly concerning its crystal structure, cannot be completed at this time due to the unavailability of the necessary experimental data.

Computational and Theoretical Chemistry Studies of Cyclopentanone, 2 Phenylamino Oxy

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic and structural properties of molecules. For a compound like Cyclopentanone (B42830), 2-[(phenylamino)oxy]-, these methods can provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure

The electronic structure of Cyclopentanone, 2-[(phenylamino)oxy]- would typically be investigated using Density Functional Theory (DFT) and ab initio quantum mechanical methods. DFT methods, such as B3LYP or M06-2X, are often chosen for their balance of computational cost and accuracy in describing electron correlation. These would be paired with a suitable basis set, for instance, 6-311++G(d,p), to provide a robust description of the molecule's electron distribution, molecular orbitals, and electrostatic potential.

Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a more rigorous, albeit computationally intensive, approach. These methods would be valuable for benchmarking the results obtained from DFT and for calculations where a very high degree of accuracy is required.

Prediction of Molecular Geometry and Conformational Preferences

A crucial aspect of the computational study of Cyclopentanone, 2-[(phenylamino)oxy]- would be the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms.

The presence of the flexible (phenylamino)oxy side chain and the non-planar cyclopentanone ring suggests that the molecule may exist in multiple stable conformations. A thorough conformational analysis would be necessary to identify the global minimum energy structure and the relative energies of other low-lying conformers. This would involve systematically rotating the rotatable bonds and performing geometry optimizations for each starting structure. The resulting data on bond lengths, bond angles, and dihedral angles for the most stable conformer would provide a detailed picture of the molecule's shape.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity.

For Cyclopentanone, 2-[(phenylamino)oxy]-, computational methods would be used to calculate the energies of the HOMO and LUMO and to visualize their spatial distribution. This analysis would reveal which parts of the molecule are most likely to be involved in electrophilic and nucleophilic attacks. It is anticipated that the HOMO would be localized primarily on the electron-rich phenylamino (B1219803) group, while the LUMO might be distributed over the cyclopentanone ring and the N-O bond.

Spectroscopic Property Prediction and Validation

Computational chemistry plays a vital role in the interpretation and validation of experimental spectroscopic data.

Calculated NMR Chemical Shifts for Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of Cyclopentanone, 2-[(phenylamino)oxy]-. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The calculated chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental NMR spectra. This comparison is invaluable for confirming the proposed structure and for assigning specific resonances to individual atoms within the molecule.

Below is a hypothetical data table illustrating how such a comparison might be presented.

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1ValueValue
C2ValueValue
H1ValueValue
H2ValueValue
.........

Simulated Vibrational Spectra for Assignment Confirmation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. By calculating the harmonic vibrational frequencies, computational methods can generate a theoretical vibrational spectrum. These calculated frequencies and their corresponding intensities can be compared with an experimental spectrum. This aids in the assignment of specific vibrational modes to the observed spectral bands, such as the C=O stretch of the cyclopentanone ring, the N-O stretch, and the various vibrations of the phenyl group. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

A hypothetical data table for vibrational analysis is shown below.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O stretchValueValueValue
N-O stretchValueValueValue
C-H stretch (aromatic)ValueValueValue
............

UV-Vis Absorption Maxima and Electronic Excitation Analysis

Theoretical calculations of the electronic absorption spectrum of Cyclopentanone, 2-[(phenylamino)oxy]- would provide valuable insights into its electronic structure and photophysical properties. Time-dependent density functional theory (TD-DFT) is a common computational method for predicting UV-Vis spectra. A hypothetical study might involve optimizing the ground state geometry of the molecule using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set) in a relevant solvent, followed by TD-DFT calculations to determine the vertical excitation energies and oscillator strengths.

The primary electronic transitions would likely involve the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals. In the case of Cyclopentanone, 2-[(phenylamino)oxy]- , these transitions would be expected to be of π → π* and n → π* character, primarily localized on the phenyl ring and the carbonyl group. The interaction between the cyclopentanone and the (phenylamino)oxy moieties would influence the energies of these transitions.

A hypothetical table of the calculated UV-Vis absorption maxima is presented below.

TransitionWavelength (λmax, nm)Excitation Energy (eV)Oscillator Strength (f)Major Orbital Contributions
S0 → S13104.000.005n → π* (HOMO → LUMO)
S0 → S22754.510.150π → π* (HOMO-1 → LUMO)
S0 → S32405.170.320π → π* (HOMO-2 → LUMO+1)

This data is hypothetical and for illustrative purposes only.

Reaction Mechanism Modeling

Computational modeling could be employed to investigate the reaction mechanisms involving Cyclopentanone, 2-[(phenylamino)oxy]- . This could include, for example, its formation from cyclopentanone and N-phenylhydroxylamine or its subsequent reactions.

Transition State Characterization for Key Transformations

For any proposed reaction pathway, the identification and characterization of transition states are crucial. This would be achieved by performing transition state searches using methods like the synchronous transit-guided quasi-Newton (STQN) method. The nature of the located transition states would be confirmed by frequency calculations, where a single imaginary frequency corresponding to the motion along the reaction coordinate would be expected.

For a hypothetical reaction, such as an intramolecular rearrangement, the transition state geometry would reveal the specific atomic motions involved in bond breaking and bond formation.

Reaction Coordinate Analysis and Energy Barriers

Once the reactants, products, and transition states are located, an intrinsic reaction coordinate (IRC) calculation would be performed to confirm that the transition state connects the desired reactants and products. This analysis would also provide a detailed picture of the reaction pathway.

The energy difference between the reactants and the transition state would yield the activation energy barrier for the reaction. A hypothetical reaction profile is presented below.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.3
Products-10.1

This data is hypothetical and for illustrative purposes only.

Non-Covalent Interaction Analysis

Non-covalent interactions play a significant role in determining the conformation and reactivity of molecules.

Intramolecular Hydrogen Bonding and Steric Interactions

The structure of Cyclopentanone, 2-[(phenylamino)oxy]- allows for the possibility of intramolecular hydrogen bonding between the N-H group and the carbonyl oxygen. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) could be used to identify and characterize such interactions. The presence of a bond critical point between the hydrogen and oxygen atoms, along with specific values of the electron density and its Laplacian at this point, would confirm the existence of a hydrogen bond.

Steric interactions, particularly between the phenyl group and the cyclopentanone ring, would also influence the molecule's preferred conformation. These repulsive interactions could be quantified by analyzing the electron density distribution and steric hindrance energies.

Aromatic Interactions Involving the Phenyl Moiety

The phenyl group can participate in various non-covalent interactions, such as π-π stacking in condensed phases or with other aromatic molecules. In an isolated molecule, intramolecular interactions involving the π-system of the phenyl ring could also be analyzed. For example, a C-H···π interaction between a C-H bond of the cyclopentanone ring and the phenyl ring could be investigated using similar computational techniques as for hydrogen bonding.

A summary of hypothetical non-covalent interactions is provided below.

Interaction TypeInteracting AtomsDistance (Å)Bond Critical Point Found?
Intramolecular H-bondN-H···O=C2.15Yes
C-H···π interactionC(cyclopentyl)-H···C(phenyl)2.80Yes

This data is hypothetical and for illustrative purposes only.

Applications in Advanced Organic Synthesis and Materials Science Excluding Biological/clinical

Role as a Synthetic Intermediate for Complex Molecular Architectures

The potential of Cyclopentanone (B42830), 2-[(phenylamino)oxy]- as a versatile starting material for more complex molecules has not been extensively investigated.

Precursor to Polysubstituted Cyclopentanone Derivatives

There is a lack of specific, documented examples in the scientific literature of Cyclopentanone, 2-[(phenylamino)oxy]- being utilized as a direct precursor for the synthesis of polysubstituted cyclopentanone derivatives. The inherent reactivity of the ketone and the N-O bond could theoretically be exploited for further functionalization, but specific reaction pathways and the resulting substituted products have not been detailed in available research.

Building Block for Nitrogen-Containing Heterocycles

Chiral Auxiliary or Ligand Precursor for Asymmetric Synthesis

The concept of using chiral auxiliaries is fundamental to asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. For Cyclopentanone, 2-[(phenylamino)oxy]- to function as a chiral auxiliary, it would need to be available in an enantiomerically pure form and be readily attached to and removed from a substrate. There is currently no substantial body of research demonstrating its use in this capacity or as a precursor for chiral ligands in asymmetric catalysis.

Development of Novel Materials

The exploration of new monomers and precursors for advanced materials is a continuous effort in materials science. However, the potential of Cyclopentanone, 2-[(phenylamino)oxy]- in this domain remains to be elucidated.

Incorporation into Polymer Backbones or Side Chains

The polymerization of functionalized cyclopentanone derivatives could lead to novel polymers with unique properties. However, there are no available studies that report the successful polymerization of Cyclopentanone, 2-[(phenylamino)oxy]- or its incorporation into polymer backbones or as a side chain functionality.

Precursor for Advanced Organic Electronic Materials

The development of organic electronic materials often relies on molecules with specific electronic and structural properties, such as extended π-conjugation. Based on its structure, the direct applicability of Cyclopentanone, 2-[(phenylamino)oxy]- as a precursor for advanced organic electronic materials is not immediately apparent, and there is no research to suggest its use in this context.

Advanced Reaction Development

In the realm of advanced organic synthesis, the strategic design of molecules that can participate in complex transformations is of paramount importance. The unique structural features of Cyclopentanone, 2-[(phenylamino)oxy]-, specifically the presence of a ketone carbonyl group, an α-aminooxy ether linkage, and a phenyl ring, suggest its potential utility in sophisticated reaction development. However, a comprehensive review of available scientific literature reveals a notable absence of studies detailing its specific application in cascade reactions, multicomponent reactions, or as a component in catalytic systems.

While the broader classes of compounds to which Cyclopentanone, 2-[(phenylamino)oxy]- belongs (i.e., ketones, aminooxy compounds) are known to be reactive partners in a variety of transformations, specific research on this particular molecule's involvement in advanced reaction development is not documented in current chemical literature. The following sections reflect this lack of available data.

Participation in Cascade Reactions and Multicomponent Reactions

There is currently no scientific literature available that describes the participation of Cyclopentanone, 2-[(phenylamino)oxy]- in cascade or multicomponent reactions. Cascade reactions, which involve a sequence of intramolecular transformations, and multicomponent reactions, where three or more reactants combine in a single synthetic operation, are powerful tools in organic synthesis for the rapid construction of complex molecular architectures. The potential for the title compound to act as a substrate in such reactions has not been explored or reported.

Table 1: Reported Cascade or Multicomponent Reactions Involving Cyclopentanone, 2-[(phenylamino)oxy]-

Reaction Type Reactants Products Catalysts/Conditions Yield (%) Reference
Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available N/A

Contribution to Catalytic Systems (e.g., as a ligand component)

The potential for Cyclopentanone, 2-[(phenylamino)oxy]- to contribute to catalytic systems, for instance as a ligand component, has not been investigated in the available scientific literature. The presence of heteroatoms (oxygen and nitrogen) with lone pairs of electrons suggests that this molecule could theoretically coordinate to a metal center, thereby influencing the catalytic activity and selectivity of a metal complex. However, no studies have been published that demonstrate or explore this potential application. Research into the synthesis and application of ligands derived from or incorporating the Cyclopentanone, 2-[(phenylamino)oxy]- scaffold is absent from the current body of scientific work.

Table 2: Catalytic Systems Utilizing Cyclopentanone, 2-[(phenylamino)oxy]- or its Derivatives as Ligands

Catalyst System Metal Center Reaction Catalyzed Key Findings Reference
Data Not Available Data Not Available Data Not Available Data Not Available N/A

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements

The current understanding of Cyclopentanone (B42830), 2-[(phenylamino)oxy]- is primarily derived from the broader knowledge of α-heteroatom-substituted ketones and compounds containing the N-O linkage. The key achievement in this area is the development of synthetic methods that allow for the construction of the α-aminoxy ketone moiety. These methods generally fall into categories such as the α-oxidation of carbonyl compounds using nitrosobenzene (B162901) derivatives, often facilitated by organocatalysts like L-proline.

The defining feature of this class of compounds is the inherent weakness of the heteroatom-heteroatom N-O bond. This characteristic is not a liability but a strategic element for synthetic design. Research has shown that the N-O bond can be selectively cleaved under various conditions (e.g., transition-metal catalysis, photoredox catalysis) to generate reactive intermediates. nih.gov This cleavage provides a powerful thermodynamic driving force for forming more stable C-N, C-O, or C-C bonds, enabling a diverse array of chemical transformations. nih.gov Thus, compounds like Cyclopentanone, 2-[(phenylamino)oxy]- are recognized not just as stable molecules but as valuable precursors for complex molecular architectures.

Identification of Knowledge Gaps and Untapped Research Avenues

Despite the general understanding of α-aminoxy ketones, significant knowledge gaps exist, particularly for specific structures like Cyclopentanone, 2-[(phenylamino)oxy]-.

Key Knowledge Gaps:

Area Description of Gap
Specific Reactivity Profile The precise reactivity of Cyclopentanone, 2-[(phenylamino)oxy]- under a wide range of conditions has not been systematically studied. How the cyclopentanone ring influences the cleavage of the N-O bond compared to acyclic or other cyclic analogues is unknown.
Stereocontrolled Synthesis While methods for racemic synthesis exist, robust and general enantioselective methods to access specific stereoisomers of 2-substituted aminoxy-cyclopentanones are underdeveloped.
Physicochemical Properties Detailed experimental data on its physical and chemical properties, such as pKa, redox potential, and conformational analysis, are not available.
Biological Activity The potential biological or medicinal properties of this compound remain entirely unexplored. The α-amino ketone motif is a privileged structure in many pharmaceutical agents. nih.govresearchgate.net

Untapped Research Avenues:

Asymmetric Catalysis: Developing novel chiral catalysts for the enantioselective synthesis of Cyclopentanone, 2-[(phenylamino)oxy]- could provide access to valuable chiral building blocks. nih.gov

Radical Chemistry: Investigating the behavior of this compound under photoredox or other radical-generating conditions could unveil new reaction pathways stemming from N-O bond homolysis.

Ligand Development: The oxygen and nitrogen atoms could potentially act as a bidentate ligand for metal coordination, opening avenues in coordination chemistry and catalysis.

Mechanistic Studies: Detailed computational and experimental studies are needed to elucidate the precise mechanisms of its formation and subsequent transformations, particularly the energetics of N-O bond cleavage.

Prospective Methodologies and Synthetic Strategies for Enhanced Accessibility

Future research will likely focus on developing more efficient, sustainable, and stereoselective methods to synthesize Cyclopentanone, 2-[(phenylamino)oxy]- and related compounds.

One promising direction is the refinement of organocatalytic α-amination and α-oxygenation reactions. Employing novel chiral catalysts could improve enantioselectivity and expand the substrate scope. Another avenue involves an "umpolung" strategy, where a masked ketone electrophile reacts with a nitrogen-based nucleophile, reversing the traditional approach of coupling a nucleophilic enolate with an electrophilic nitrogen source. springernature.com

Furthermore, flow chemistry methodologies could be developed for the synthesis of α-aminoxy ketones. This would offer advantages in terms of safety (handling potentially unstable intermediates), scalability, and reaction optimization. The development of one-pot, multi-component reactions that assemble the final structure from simple, readily available starting materials would also represent a significant advance in accessibility and efficiency. nih.gov

Potential for Novel Chemical Discoveries and Methodological Advancements

The true potential of Cyclopentanone, 2-[(phenylamino)oxy]- lies in its use as a synthon for novel chemical transformations. The strategic cleavage of the N-O bond is central to this potential.

Ring-Opening and Rearrangement Reactions: Cleavage of the N-O bond could initiate ring-opening of the cyclopentanone, followed by C-C bond cleavage to generate cyanoalkyl radicals. mdpi.com This could lead to the synthesis of functionalized linear molecules that are otherwise difficult to access.

Domino and Cascade Reactions: A single activation event (e.g., N-O bond cleavage) could trigger a cascade of subsequent reactions, rapidly building molecular complexity. For instance, an initial radical generation could be followed by intramolecular cyclizations to form novel heterocyclic systems. nih.gov

Electrophilic Amination: This molecule can serve as a precursor for electrophilic amination, where the nitrogen atom acts as an electrophile. This umpolung reactivity is valuable for installing nitrogen atoms onto various carbon scaffolds. nih.gov

The development of new catalytic systems that can precisely control the cleavage of the N-O bond and steer the subsequent reactivity of the resulting intermediates is a major area for future advancement. This could involve designing catalysts that differentiate between homolytic and heterolytic cleavage pathways, leading to either radical or ionic intermediates with distinct downstream applications.

Broader Impact on Fundamental Organic Chemistry

The study of molecules like Cyclopentanone, 2-[(phenylamino)oxy]- contributes significantly to the fundamental understanding of organic chemistry. Research in this area pushes the boundaries of several key concepts:

Heteroatom-Heteroatom Bonds: It provides a deeper understanding of the reactivity and synthetic utility of weak N-O bonds, which are less explored than traditional carbon-carbon or carbon-heteroatom bonds.

Reaction Mechanisms: It offers a platform to study and discover new reaction mechanisms, particularly those involving nitrogen-centered radicals and electrophilic nitrogen species.

Synthetic Strategy: It promotes the design of new synthetic strategies that leverage bond weakness as a productive feature rather than a point of instability. The concept of using weak bonds to drive reactions forward has broad implications for the design of new chemical transformations. nih.gov

Umpolung Reactivity: It expands the toolkit for umpolung, or reverse polarity, strategies, which are crucial for non-intuitive and powerful bond constructions in organic synthesis. springernature.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[(phenylamino)oxy]cyclopentanone, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : Utilize nucleophilic substitution or condensation reactions. For example, react cyclopentanone with hydroxylamine derivatives under basic conditions to introduce the (phenylamino)oxy group. Adjust reaction parameters (e.g., solvent polarity, temperature) based on analogs like 2-(methylphenylamino)cyclopentanol ( ).
  • Purification : Apply column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
  • Validation : Confirm purity via GC-FID (retention time comparison) and GC×GC-TOFMS for trace impurities, as described for cyclopentanone analysis in pyrolysis oils ( ).

Q. Which spectroscopic techniques are optimal for structural elucidation of 2-[(phenylamino)oxy]cyclopentanone?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to identify substituent positions (e.g., phenylamino-oxy group at C2). Compare shifts with cyclopentanone derivatives (e.g., 139080-13-0, a structurally similar compound with a phenylethylidene group) ( ).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation and fragmentation pattern analysis. Reference cyclopentanone derivatives in NIST databases for cross-validation ( ).

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected isomerization or tautomerism) be resolved during structural confirmation?

  • Methodological Answer :

  • 2D NMR : Employ 1^1H-13^13C HSQC and HMBC to resolve ambiguities in coupling patterns, particularly for sterically hindered substituents.
  • Computational Modeling : Perform DFT calculations to predict NMR chemical shifts or IR spectra, aligning with experimental data. For example, hydration equilibria studies for cyclopentanone derivatives provide thermodynamic benchmarks ( ).

Q. What experimental strategies assess the thermodynamic stability of 2-[(phenylamino)oxy]cyclopentanone under varying pH or solvent conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor degradation rates via UV-Vis or HPLC under controlled conditions (e.g., aqueous buffers, organic solvents).
  • Thermodynamic Data : Reference reaction enthalpy (ΔrH\Delta_rH^\circ) and free energy (ΔrG\Delta_rG^\circ) values from NIST databases for cyclopentanone analogs to predict stability ( ).

Q. How can reaction mechanisms involving 2-[(phenylamino)oxy]cyclopentanone be investigated using computational chemistry?

  • Methodological Answer :

  • DFT Simulations : Optimize transition-state geometries and calculate activation energies for key reactions (e.g., nucleophilic additions). Compare with experimental kinetic data.
  • Solvent Effects : Use continuum solvation models (e.g., COSMO-RS) to simulate solvent interactions, as applied in cyclopentanone hydration studies ( ).

Safety and Handling

Q. What safety protocols are critical when handling 2-[(phenylamino)oxy]cyclopentanone in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (tested via EN374 standard) and safety goggles. Use fume hoods for volatile steps ( ).
  • First Aid : For skin contact, rinse with water for 15 minutes; consult a physician if irritation persists ( ).

Data Analysis and Reproducibility

Q. How can researchers address batch-to-batch variability in synthetic yields or impurity profiles?

  • Methodological Answer :

  • Quality Control : Implement GC-MS or HPLC with internal standards (e.g., deuterated analogs) for reproducibility.
  • Statistical Design : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) and minimize variability ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.